molecular formula C11H14O3 B108989 (2-Isopropylphenoxy)acetic acid CAS No. 25141-58-6

(2-Isopropylphenoxy)acetic acid

Cat. No. B108989
CAS RN: 25141-58-6
M. Wt: 194.23 g/mol
InChI Key: HGGPCQVBKJMWHG-UHFFFAOYSA-N
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Description

(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .


Synthesis Analysis

The synthesis of (2-Isopropylphenoxy)acetic acid has been reported in the literature . It is part of ongoing research on this class of compounds .


Molecular Structure Analysis

The molecular structure of (2-Isopropylphenoxy)acetic acid shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .


Physical And Chemical Properties Analysis

(2-Isopropylphenoxy)acetic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

(2-Isopropylphenoxy)acetic acid and its derivatives are primarily researched for their chemical properties and potential applications in various fields. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been synthesized and studied for its anticancer properties. The synthesis involves reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene. The compound's structure was elucidated through techniques like HNMR and LC-MS, and its anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, contributing to its structural stability (Sharma et al., 2018).

Catalysis and Chemical Reactions

The compound is also explored in the context of catalysis and chemical reactions. For instance, the oxidative condensation of methane to acetic acid at 180°C in liquid sulfuric acid is catalyzed by palladium, where both carbons of acetic acid originate from methane. This reaction involves methane C-H activation to generate Pd-CH3 species, followed by oxidative carbonylation with methanol to produce acetic acid (Periana et al., 2003).

Environmental and Biological Applications

In environmental and biological contexts, the adsorption behavior of related compounds like 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate was studied, showing that the cation-exchanger is effective for adsorption from aqueous solutions. This has implications for environmental cleanup and pollution control (Khan & Akhtar, 2011).

Biochemical and Toxicological Insights

The compound's biochemical behavior and potential toxicological impacts are also scrutinized. For instance, a study on the acute toxicity of (2,4-dichlorophenoxy)acetic acid on crayfish indicated high toxicity levels, leading to behavioral changes at certain concentrations. This highlights the need for careful consideration of the compound's environmental impact and toxicity (Benli et al., 2007).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .

Future Directions

(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGPCQVBKJMWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361638
Record name (2-isopropylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylphenoxy)acetic acid

CAS RN

25141-58-6
Record name (2-isopropylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propan-2-yl)phenoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of o-isopropylphenol (39.5 g), potassium carbonate (40 g) and ethyl α-bromoacetate (40 ml) in dimethylformamide (300 ml) is heated with stirring at 80° C. for 8 hours. To the mixture is added water, and the mixture is extracted with ethyl acetate. The extract is washed with water, dried, and concentrated under reduced pressure to remove the solvent. The residue thus obtained is dissolved in a solution of sodium hydroxide (20 g) in water (300 ml) and ethanol (200 ml), and the mixture is refluxed for 1.5 hour. After cooling, the mixture is acidified with conc. hydrochloric acid, and the precipitated crystals are collected by filtration to give α-(2-isopropylphenoxy)acetic acid (37 g).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
YHI Mohammed, S Naveen, SV Mamatha, M Jyothi… - IUCrData, 2016 - scripts.iucr.org
In the title compound, C11H14O3, the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring, as indicated by the dihedral angle …
Number of citations: 7 scripts.iucr.org
G Smith, DE Lynch, DS Sagatys… - Australian Journal of …, 1992 - CSIRO Publishing
The crystal structures of four analogues of the auxin herbicide series, including inactive examples, have been determined by X-ray diffraction methods. The compounds (2-…
Number of citations: 3 www.publish.csiro.au
G Smith, DE Lynch, DS Sagatys - Aust. J. Chem, 1992 - researchgate.net
The crystal structures of four analogues of the auxin herbicide series, including inactive examples, have been determined by X-ray diffraction methods. The compounds (2-…
Number of citations: 9 www.researchgate.net
G Sharma, S Anthal, DV Geetha… - … Crystals and Liquid …, 2018 - Taylor & Francis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide(3) has been synthesized in good yield by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid(1), with, 2-diaminobenzene (…
Number of citations: 11 www.tandfonline.com
YHE Mohammed, P Thirusangu… - Biomedicine & …, 2017 - Elsevier
Neoplastic metastasis is a major process where tumor cells migrate from the primary tumor and colonize at other parts of our body to form secondary tumor. Cancer incidences are rising …
Number of citations: 21 www.sciencedirect.com
FH Al-Ostoot, Zabiulla, S Salah, SA Khanum - Journal of the Iranian …, 2021 - Springer
Medicinal chemistry can rightfully be regarded as a cornerstone in the public health of our modern society that combines chemistry and pharmacology with the aim of designing and …
Number of citations: 23 link.springer.com
JB Niederl, S Natelson - Journal of the American Chemical …, 1931 - ACS Publications
THE REARRANGEMENT OF SATURATED ALKYL PHENYL ETHERS. SYNTHESIS OF ISOPROPYL PHENOL AND CRESOLS Page 1 1928 JOSEPH B. NIEDERL AND SAMUEL …
Number of citations: 21 pubs.acs.org
YHE Mohammed, VH Malojirao, P Thirusangu… - European journal of …, 2018 - Elsevier
Tumor microenvironment is a complex multistep event which involves several hallmarks that transform the normal cell into cancerous cell. Designing the novel antagonistic molecule to …
Number of citations: 27 www.sciencedirect.com
ZJ Chen, HL Wu, ZL Xiao, HJ Fu, YD Shen… - Journal of hazardous …, 2021 - Elsevier
Carbamate pesticides (CPs) are the most used pesticides in agricultural production and pest control. In this study, carbofuran, isoprocarb and carbaryl were employed as models, and a …
Number of citations: 47 www.sciencedirect.com
M PILLAI, K DESHPANDE, K MOHANRAJ
Number of citations: 0

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